molecular formula C7H11NO3 B14417982 N-Acetyl-3-oxopentanamide CAS No. 84794-24-1

N-Acetyl-3-oxopentanamide

Cat. No.: B14417982
CAS No.: 84794-24-1
M. Wt: 157.17 g/mol
InChI Key: BUBUGYOZJZARFS-UHFFFAOYSA-N
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Description

N-Acetyl-3-oxopentanamide is an organic compound with the molecular formula C7H11NO3 It is a derivative of pentanamide, featuring an acetyl group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-oxopentanamide can be achieved through several methods. One common approach involves the amidation reaction between an acetylated precursor and a suitable amine. For instance, the reaction between acetyl chloride and 3-oxopentanamide under controlled conditions can yield this compound . The reaction typically requires a solvent such as toluene and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-oxopentanamide undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-Acetyl-3-oxopentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Acetyl-3-oxopentanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The acetyl and keto groups play a crucial role in these interactions, facilitating the formation of stable complexes with the target enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-oxopentanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both acetyl and keto groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

84794-24-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

N-acetyl-3-oxopentanamide

InChI

InChI=1S/C7H11NO3/c1-3-6(10)4-7(11)8-5(2)9/h3-4H2,1-2H3,(H,8,9,11)

InChI Key

BUBUGYOZJZARFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)NC(=O)C

Origin of Product

United States

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